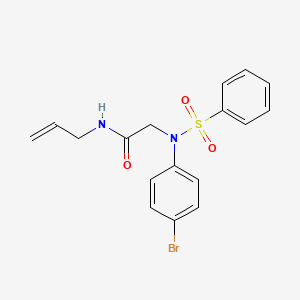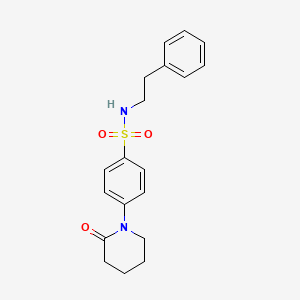![molecular formula C17H19ClO3 B5104644 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5104644.png)
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a chemical compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its potential to enhance endurance performance, it has gained popularity in the sports industry, leading to its ban by the World Anti-Doping Agency (WADA).
Mecanismo De Acción
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy homeostasis. It promotes the oxidation of fatty acids by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid transport. It also enhances glucose uptake by increasing the expression of glucose transporters and improves insulin sensitivity by reducing inflammation.
Biochemical and Physiological Effects:
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved insulin sensitivity, reduced inflammation, and enhanced fatty acid metabolism. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, fatty acid transport, and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to enhance endurance performance, improve insulin sensitivity, and reduce inflammation, making it a useful tool for studying metabolic disorders. However, its use is limited by its potential to enhance athletic performance, leading to its ban by WADA. Additionally, its long-term safety and potential side effects are not well understood.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic effects of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene on metabolic disorders and its long-term safety and potential side effects. Additionally, new PPARδ agonists with improved efficacy and safety profiles should be developed to overcome the limitations of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. Finally, the development of reliable and sensitive methods for detecting 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene in biological samples is needed to ensure its proper use in clinical and research settings.
Métodos De Síntesis
The synthesis of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyphenol, followed by the reduction of the nitro group with iron powder and hydrochloric acid. The resulting amino compound is then reacted with 4-(bromomethyl)-2-fluorobutyric acid tert-butyl ester in the presence of a base, yielding the final product.
Aplicaciones Científicas De Investigación
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, diabetes, and dyslipidemia. It has been shown to increase insulin sensitivity, improve glucose uptake, and reduce inflammation in animal models. Additionally, it has been found to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis.
Propiedades
IUPAC Name |
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-7-5-9-17(13-15)21-11-3-2-10-20-16-8-4-6-14(18)12-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBSLELUKIIXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5104563.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-propen-1-amine](/img/structure/B5104572.png)
![4-(2-methoxy-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5104588.png)
![3-cyclohexyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104596.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B5104601.png)


![1-(2-fluorophenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5104647.png)
![N,N-dimethyl-2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)acetamide](/img/structure/B5104659.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![2-[2-(2-bromo-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5104686.png)
![(1H-imidazol-2-ylmethyl)({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5104688.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)